molecular formula C13H19NO2 B1587823 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid CAS No. 98708-80-6

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid

Cat. No.: B1587823
CAS No.: 98708-80-6
M. Wt: 221.29 g/mol
InChI Key: CSJZKSXYLTYFPU-UHFFFAOYSA-N
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Description

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid is an amino acid derivative, specifically a tyrosine derivative . This compound is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with a tert-butyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid typically involves the reaction of tert-butyl bromide with phenylalanine derivatives . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The process may also involve steps like esterification and hydrolysis to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major product depends on the substituent introduced.

Scientific Research Applications

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies related to protein structure and function.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: A naturally occurring amino acid with a similar structure but without the tert-butyl group.

    Tyrosine: Another amino acid derivative with a hydroxyl group on the phenyl ring.

Uniqueness

2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid is unique due to the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This makes it valuable in specific research and industrial applications where these properties are advantageous .

Properties

IUPAC Name

2-amino-3-(4-tert-butylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJZKSXYLTYFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402736
Record name 2-amino-3-(4-tert-butylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98708-80-6
Record name p-tert-Butylphenylalanine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098708806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-3-(4-tert-butylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-TERT-BUTYLPHENYLALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7SND02UUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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